Phenacyltriphenylphosphonium bromide

Catalog No.
S1893241
CAS No.
6048-29-9
M.F
C26H22BrOP
M. Wt
461.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenacyltriphenylphosphonium bromide

CAS Number

6048-29-9

Product Name

Phenacyltriphenylphosphonium bromide

IUPAC Name

phenacyl(triphenyl)phosphanium;bromide

Molecular Formula

C26H22BrOP

Molecular Weight

461.3 g/mol

InChI

InChI=1S/C26H22OP.BrH/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1

InChI Key

AEHDSYHVTDJGDN-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Phenacyltriphenylphosphonium bromide is an organic compound with the molecular formula C26H22BrOPC_{26}H_{22}BrOP and a molecular weight of approximately 461.33 g/mol. It is classified as a phosphonium salt, characterized by a positively charged phosphorus atom bonded to three phenyl groups and a phenacyl group. This compound is notable for its versatility in organic synthesis, particularly in reactions involving carbon-carbon bond formation and as a catalyst in various chemical transformations .

As mentioned earlier, PTPBr acts as a Lewis acid catalyst in etherification reactions. The phosphonium center reversibly accepts a lone pair of electrons from the carbonyl oxygen, weakening the C-O bond and creating a more electrophilic carbon. This activated carbonyl group is then attacked by the nucleophilic alcohol, leading to ether bond formation. The regenerated PTPBr catalyst can then participate in another catalytic cycle.

PTPBr is considered a mild irritant and may cause skin and eye irritation upon contact. It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling this compound [].

Catalyst for Etherification Reactions

PTPB acts as a catalyst for the formation of ethers from alcohols. Etherification reactions involve the reaction of an alcohol with another molecule containing a good leaving group, such as an alkyl halide or a tosylate, to form an ether linkage (C-O-C). PTPB facilitates this process by activating the alcohol molecule and promoting the nucleophilic attack on the leaving group [].

Studies have shown PTPB's effectiveness in various etherification reactions, including the Williamson ether synthesis and Mitsunobu reactions [, ].

Deprotection of Ethers

PTPB can also be used for the cleavage of certain ethers under specific conditions. This allows for the removal of a protecting group (a temporary functional group) that was introduced to protect a hydroxyl group during a synthesis. The deprotection mechanism often involves the formation of a relatively stable acylium ion intermediate [].

  • Reductive Michael Cyclizations: This compound acts as a reactant in reductive Michael additions, facilitating the formation of complex cyclic structures from α,β-unsaturated carbonyl compounds .
  • Wittig Reaction: It can also be employed in the Wittig reaction, where it serves as a phosphonium ylide precursor, enabling the synthesis of alkenes from aldehydes or ketones .
  • Olefination: The compound is involved in olefination processes, which are crucial for forming double bonds between carbon atoms, often utilized in synthesizing various organic compounds .

The biological activity of phenacyltriphenylphosphonium bromide has been explored in various contexts:

  • Antimicrobial Properties: Some studies suggest that phosphonium salts exhibit antimicrobial activity, although specific data on phenacyltriphenylphosphonium bromide is limited .
  • Cell Penetration: Phosphonium salts are known for their ability to penetrate cell membranes, which may facilitate drug delivery systems targeting specific cellular compartments .

Phenacyltriphenylphosphonium bromide can be synthesized through several methods:

  • Reaction of Triphenylphosphine with Phenacyl Bromide: The most common method involves reacting triphenylphosphine with phenacyl bromide in a suitable solvent, typically yielding the desired phosphonium salt efficiently.
  • Using Phosphorus Oxychloride: Another method includes the use of phosphorus oxychloride to react with phenacyl derivatives, followed by treatment with triphenylphosphine to form the bromide salt .

Phenacyltriphenylphosphonium bromide finds applications across various fields:

  • Organic Synthesis: It is widely used as a reagent and catalyst in organic synthesis for constructing complex molecules.
  • Pharmaceutical Development: Its ability to modify biological activity makes it useful in drug design and development processes.
  • Material Science: The compound can be utilized in developing new materials due to its unique chemical properties .

Studies on the interactions of phenacyltriphenylphosphonium bromide with biological systems indicate potential for:

  • Cellular Uptake Mechanisms: Research has focused on how this compound enters cells and its effects on cellular metabolism.
  • Synergistic Effects with Other Compounds: Investigations into combining this phosphonium salt with other agents have shown enhanced biological effects, particularly in antimicrobial applications .

Several compounds share structural or functional similarities with phenacyltriphenylphosphonium bromide. Notable examples include:

Compound NameStructure CharacteristicsUnique Features
TriphenylphosphineThree phenyl groups attached to phosphorusCommonly used as a ligand and catalyst
Benzyltriphenylphosphonium chlorideBenzyl group instead of phenacylUsed in similar synthetic reactions
Methyltriphenylphosphonium iodideMethyl group attached instead of phenacylExhibits different solubility and reactivity patterns

Phenacyltriphenylphosphonium bromide is unique due to its specific combination of reactivity and biological activity, making it particularly useful in both synthetic organic chemistry and potential therapeutic applications .

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6048-29-9

Dates

Modify: 2023-08-16

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